molecular formula C9H6O2 B110962 1-Benzofuran-5-carbaldehyde CAS No. 10035-16-2

1-Benzofuran-5-carbaldehyde

Cat. No. B110962
CAS RN: 10035-16-2
M. Wt: 146.14 g/mol
InChI Key: LLLBDLDNTMMZHL-UHFFFAOYSA-N
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Description

1-Benzofuran-5-carbaldehyde is a chemical compound that is part of the benzofuran family, which is characterized by a fused benzene and furan ring structure. The compound is of interest due to its potential applications in various fields, including polymer science and coordination chemistry.

Synthesis Analysis

The synthesis of compounds related to 1-Benzofuran-5-carbaldehyde has been explored in several studies. For instance, a two-step reaction involving p-cresol and glyoxal was used to prepare a dihydrobenzofurobenzofuran dicarbaldehyde, which is structurally related to 1-Benzofuran-5-carbaldehyde . Another study reported the synthesis of highly functionalized benzofurans through a base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, followed by a rearrangement into benzofuran carbaldehydes under mild acidic conditions . Additionally, (E)-3-(1-Benzofuran-2-yl)propenoic acid, a compound derived from 1-benzofuran-2-carbaldehyde, was prepared under Doebner's conditions, showcasing the versatility of benzofuran carbaldehydes in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. In the case of 1-Benzofuran-5-carbaldehyde, the aldehyde group at the fifth position introduces reactivity that can be exploited in various chemical reactions. The structure of these compounds has been elucidated using conventional spectroscopic methods, confirming the presence of donor and acceptor groups within the molecular framework .

Chemical Reactions Analysis

Benzofuran derivatives participate in a variety of chemical reactions. For example, the Knoevenagel polycondensation reaction was used to synthesize donor-acceptor polymers containing benzodihydrofuran as a donor group . The Schiff bases derived from benzofuran carbaldehydes exhibit tautomerism between benzoid and quinoid forms, which can be influenced by solvent polarity, substituents, and metal cation complexation . This tautomerism is significant as it can affect the physical properties and reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The polymers synthesized from dihydrobenzofurobenzofuran dicarbaldehyde and bis(cyanoacetate) monomers displayed good glass transition temperatures and solubility in most organic solvents . The Schiff bases derived from benzofuran carbaldehydes showed a dependency of their tautomeric equilibrium on the environment, which could be exploited in the development of chemosensors for metal cations . The thermal properties of coordination compounds derived from benzofuro[3,2-c]pyridine, a related structure, indicated high thermal stability, which is an important consideration for material applications .

Scientific Research Applications

Synthesis and Biological Activity

1-Benzofuran-5-carbaldehyde has been utilized in the synthesis of various organic compounds with potential biological activities. For instance, it has been used as a precursor in the synthesis of benzofuran pyrazole heterocycles. Some of these compounds demonstrated significant analgesic and anti-inflammatory activities in preliminary tests (Kenchappa & Bodke, 2020). Similarly, novel heterocycles have been synthesized using 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, showcasing the versatility of 1-Benzofuran-5-carbaldehyde in medicinal chemistry (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Chemical Synthesis and Methodology

In terms of chemical synthesis, 1-Benzofuran-5-carbaldehyde has been used in the preparation of highly functionalized benzofurans. A notable example is the base-catalyzed condensation with o-hydroxyphenones leading to chloromethylene furans, which are key intermediates in creating various benzofuran derivatives (Schevenels & Markó, 2012). This method demonstrates the application of 1-Benzofuran-5-carbaldehyde in innovative synthetic routes.

Antimicrobial and Antitumor Applications

The compound has also been explored for antimicrobial and antitumor applications. For instance, benzofuran derivatives synthesized using 1-Benzofuran-5-carbaldehyde have been tested for their antimicrobial properties (Ashok, Sidda, Vijaya Lakshmi, & Ganesh, 2014). Additionally, benzofuran-2-yl pyrazole pyrimidine derivatives, synthesized from this compound, were studied for their potential antitumor activities, demonstrating its potential in cancer research (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).

Safety And Hazards

The safety information for 1-Benzofuran-5-carbaldehyde includes hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran compounds, including 1-Benzofuran-5-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring these biological activities further and developing new synthesis methods .

properties

IUPAC Name

1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLBDLDNTMMZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378761
Record name 1-Benzofuran-5-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-5-carbaldehyde

CAS RN

10035-16-2
Record name 1-Benzofuran-5-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID50378761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzofuran-5-carbaldehyde
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Synthesis routes and methods I

Procedure details

benzo[b]furan-5-carboxaldehyde was prepared from 5-bromobenzo[b]furan (prepared from 4-bromophenol and bromoacetaldehyde diethyl acetal by the general method described in J. Chem. Soc. Perkin 1, 1972, 556) following essentially the same procedure as that described in (b) above. Benzo[b]furan-5-carboxaldehyde was obtained as an oil. Pmr spectrum (CDCl3 ; δ in ppm): 6.90 (1H, d); 7.55-7.93 (3H, m); 8.15 (1H, d); 10.08 (1H, s).
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Synthesis routes and methods II

Procedure details

To a solution of 2,3-dihydro-benzofuran-5-carbaldehyde described in Preparation Example 174 (6.00 g, 40.5 mmol) in toluene (120 mL) was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (18.3 g, 81 mmol), and the solution was refluxed for 4 hours 30 minutes. The reaction solution was cooled to room temperature, water was added, the solution was extracted with ethyl acetate and tetrahydrofuran, and the organic layer was washed with brine. Anhydrous magnesium sulfate was added to the organic layer for drying, which was then filtered, the filtrate was concentrated in vacuo, the residue was purified by silica gel column chromatography (hexane/ethyl acetate=5/1), and the title compound (1.24 g, 21%) was obtained as a pale yellow oil.
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Synthesis routes and methods III

Procedure details

A mixture of 5-bromo-1-benzofuran (0.5 g), Mg (0.92 g, 0.038 mol), I2 (1 crystal) in dry THF (2.5 mL) under N2 atmosphere was refluxed for 30 min. To this was added a solution of 5-bromo-1-benzofuran (4.5 g) in 25 mL of dry THF) as soon as the 12 color disappear and refluxed for another 2 h. The reaction mixture was then cooled to −40° C. and added dry DMF (3.6 g) drop-wise and slowly warmed to RT for a period of 12 h. The reaction mixture was then cooled to 0° C. and acidified with 3N HCl to pH=2 and stirred for 30 min. The reaction mixture was then diluted with water (500 mL), extracted with ethylacetate (2×200 mL), washed with brine and dried. The solvent was removed under vacuum and purified by column chromatography over silica gel (pet. ether/CH2Cl2) to give 5-formyl-1-benzofuran (2 g, 54%) as a liquid. LC-MS: M/Z ESI: 1.47 min, 147.34 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
BR Thorat, R Jagtap, VB Thorat, A Khemanar… - researchgate.net
… ABSTRACT The 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde was synthesised by … that 7-methoxy-2-phenyl-1-benzofuran-5carbaldehyde is most active against 1VOM and 4FNY …
Number of citations: 0 www.researchgate.net
BR Thorat, D Shelke, R Atram, R Yamgar - Het. Lett, 2013 - researchgate.net
… are 2-aryl-1-benzofuran-5-carbaldehyde and substituted-1-benzofuran-2carboxylate are reported from plant sources. Thus the 2-aryl-1-benzofuran-5-carbaldehyde, eupomateriod-10 (1…
Number of citations: 8 www.researchgate.net
BR Thorat, RK Jagtap, RS Yamgar - researchgate.net
… The density of state (DOS) of 7methoxy-2-(4-methoxypenyl)-1-benzofuran-5-carbaldehyde shows conduction band indicates the molecule has electrical conductivity property. The DOS …
Number of citations: 2 www.researchgate.net
BR Thorat, RK Jagtap, P Pansare, D Shelke, RG Atram… - researchgate.net
… Schiff bases of hydrazides (5a-e): Dissolve 75 mg (0.25 mmol) of 7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5carbaldehyde (1) in 5 ml of methanol in round bottom flask. Add …
Number of citations: 2 www.researchgate.net
BR Thorat, S Shelke, R Jagtap, RS Yamgar - researchgate.net
… 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carbaldehyde was treated with substituted aromatic primary amines (anilines) in dichloroethane (as solvent) in acidic medium at room …
Number of citations: 5 www.researchgate.net
DE Shelke, BR Thorat, SS Dhabarde… - Current Enzyme …, 2023 - ingentaconnect.com
… 2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5carbaldehyde (1) and 7-methoxy-2-(3,4,5-dimethoxyphenyl)1-benzofuran-5-carbaldehyde (3) was synthesized by the known …
Number of citations: 0 www.ingentaconnect.com
BR Thorat, D Shelke, R Atram, R Yamgar - researchgate.net
Vanillin undergoes sequence of reaction forming phosphonium salt through dimethyaminomethyl derivative (Mannich reaction). The synthesis of phosphonium salt can be achieved by …
Number of citations: 2 www.researchgate.net
M Saitoh, J Kunitomo, E Kimura… - Journal of medicinal …, 2009 - ACS Publications
… Commercially available 2,3-dihydro-1-benzofuran-5-carbaldehyde 3 was directly converted to ester 4 by using iodine and KOH. The resulting ester 4 was treated with N-…
Number of citations: 134 pubs.acs.org
BR Thorat, RS Yamgar, P Kamat, VB Thorat… - Chem Sci Rev …, 2015 - chesci.com
… Yamgar, Synthesis, molecular docking and cytotoxic study of 7-methoxy-2-(4-thiomethylphenyl)-1-benzofuran-5carbaldehyde, Der Pharma Chemica, 2015, 7(4):169-184. e. Bapu R. …
Number of citations: 2 chesci.com
N Tani, RO Juvonen, H Raunio, M Fashe… - Bioorganic & medicinal …, 2014 - Elsevier
Inhibition of CYP2A6-mediated nicotine metabolism can reduce cigarette smoking. We sought potent and selective CYP2A6 inhibitors to be used as leads for drugs useful in smoking …
Number of citations: 16 www.sciencedirect.com

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